4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole
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Overview
Description
4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, an ethoxy group, and two phenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group.
Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an alcohol and an alkyl halide.
Addition of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylsulfanyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.
Medicine: Its unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed studies, including computational modeling and experimental validation.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Benzylsulfanyl)ethoxy]-4-phenoxybenzene: This compound shares the benzylsulfanyl and ethoxy groups but has a different core structure.
5-Ethoxy-2-(2,3,4,5,6-pentafluorobenzylsulfanyl)-1H-benzimidazole: This compound has a similar benzylsulfanyl group but differs in the core structure and additional functional groups.
Uniqueness
4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole core
Properties
CAS No. |
60628-06-0 |
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Molecular Formula |
C25H24N2OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(2-benzylsulfanylethoxy)-1-methyl-3,5-diphenylpyrazole |
InChI |
InChI=1S/C25H24N2OS/c1-27-24(22-15-9-4-10-16-22)25(23(26-27)21-13-7-3-8-14-21)28-17-18-29-19-20-11-5-2-6-12-20/h2-16H,17-19H2,1H3 |
InChI Key |
VPTPPXVVNQSUAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCCSCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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